molecular formula C20H24N2O3S B11500229 Ethanone, 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenyl-

Ethanone, 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenyl-

Cat. No.: B11500229
M. Wt: 372.5 g/mol
InChI Key: LDUNCWVKANQKEE-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound that features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2,4-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylethanone: The resulting sulfonylpiperazine is then coupled with phenylethanone through a condensation reaction, often facilitated by a catalyst such as acetic acid or a Lewis acid like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • 2-Chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Comparison: 1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to the presence of the phenylethanone moiety, which can influence its chemical reactivity and biological activity. The position and type of substituents on the aromatic rings also contribute to its distinct properties compared to similar compounds.

This detailed article provides an overview of the compound 1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C20H24N2O3S/c1-16-8-9-19(17(2)14-16)26(24,25)22-12-10-21(11-13-22)20(23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

LDUNCWVKANQKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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